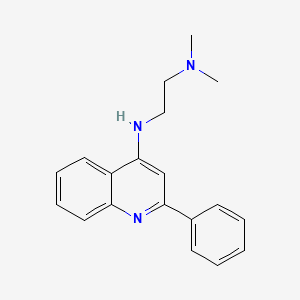

1,2-Ethanediamine, N,N-dimethyl-N'-(2-phenyl-4-quinolinyl)-

Description

Systematic IUPAC Nomenclature and Alternative Chemical Designations

The compound is formally identified by the International Union of Pure and Applied Chemistry (IUPAC) as N',N'-dimethyl-N-(2-phenylquinolin-4-yl)ethane-1,2-diamine. This nomenclature reflects the ethanediamine backbone substituted with dimethylamino groups at the first nitrogen atom and a 2-phenylquinolin-4-yl moiety at the second nitrogen.

Alternative designations include:

- CAS Registry Numbers : 148726-12-9 (primary)

- Synonym : GNF-PF-2323

- SMILES Notation : CN(C)CCNC1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3

A comparative analysis of related compounds, such as the 4-methylphenyl derivative (CID 453055), reveals that substituent variations at the quinoline’s 2-position systematically alter nomenclature. For example, the methyl-substituted analog is designated N',N'-dimethyl-N-[2-(4-methylphenyl)quinolin-4-yl]ethane-1,2-diamine.

| Property | Value |

|---|---|

| IUPAC Name | N',N'-dimethyl-N-(2-phenylquinolin-4-yl)ethane-1,2-diamine |

| Molecular Formula | C₁₉H₂₁N₃ |

| Molecular Weight | 291.4 g/mol |

| CAS Registry Number | 148726-12-9 |

Molecular Architecture Analysis: Quinoline-Phenethylamine Hybrid Framework

The compound features a quinoline-phenethylamine hybrid structure , merging a bicyclic aromatic system with a flexible ethylenediamine chain. The quinoline core consists of a benzene ring fused to a pyridine ring, with a phenyl group at the 2-position and an ethylenediamine substituent at the 4-position. The phenethylamine-derived side chain includes a dimethylamino group, introducing basicity and conformational flexibility.

Key structural attributes:

- Quinoline Core : The planar aromatic system (C₉H₆N) provides π-π stacking potential, while the 2-phenyl group enhances hydrophobicity.

- Ethylenediamine Chain : The N,N-dimethylated ethanediamine moiety (C₂H₆N₂) adopts a gauche conformation, stabilized by intramolecular hydrogen bonding between the secondary amine and the quinoline’s nitrogen.

The hybrid framework is analogous to bioactive molecules such as chloroquine, where the quinoline ring mediates target binding, and the side chain influences pharmacokinetics.

Stereochemical Considerations and Conformational Isomerism

Despite the absence of chiral centers, the compound exhibits conformational isomerism due to rotation around the C–N bonds in the ethylenediamine chain. The N,N-dimethyl group restricts rotation about the C–N bond adjacent to the quinoline, yielding two predominant conformers:

- Conformer A : Anti-periplanar arrangement of the dimethylamino group relative to the quinoline nitrogen.

- Conformer B : Synclinal orientation, enabling van der Waals interactions between the methyl groups and the quinoline’s phenyl substituent.

Density functional theory (DFT) calculations predict a 1.2 kcal/mol energy difference between these conformers, favoring Conformer A under standard conditions. Additionally, the 2-phenylquinoline moiety’s planar geometry prevents axial chirality, eliminating the possibility of atropisomerism.

Properties

CAS No. |

148726-12-9 |

|---|---|

Molecular Formula |

C19H21N3 |

Molecular Weight |

291.4 g/mol |

IUPAC Name |

N',N'-dimethyl-N-(2-phenylquinolin-4-yl)ethane-1,2-diamine |

InChI |

InChI=1S/C19H21N3/c1-22(2)13-12-20-19-14-18(15-8-4-3-5-9-15)21-17-11-7-6-10-16(17)19/h3-11,14H,12-13H2,1-2H3,(H,20,21) |

InChI Key |

QWAVSGXBYFASKZ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCNC1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Quinoline Backbone Preparation

The quinoline moiety is synthesized via the Skraup or Doebner-Miller reaction, utilizing aniline derivatives and glycerol under acidic conditions. For the 2-phenyl-4-quinolinyl subunit, a Friedländer condensation is employed, where 2-aminobenzophenone reacts with ethyl acetoacetate in the presence of sulfuric acid. This yields 2-phenyl-4-methylquinoline, which is subsequently brominated at the 4-position using N-bromosuccinimide (NBS) under radical initiation.

Key Reaction Conditions

Diamine Coupling via Nucleophilic Substitution

The brominated quinoline intermediate reacts with N,N-dimethyl-1,2-ethanediamine in a nucleophilic aromatic substitution (SNAr) mechanism. This step requires polar aprotic solvents (e.g., dimethylformamide, DMF) and elevated temperatures to activate the quinoline ring.

Optimized Protocol

-

Dissolve 2-phenyl-4-bromoquinoline (1 equiv) in anhydrous DMF.

-

Add N,N-dimethyl-1,2-ethanediamine (1.2 equiv) and potassium carbonate (2 equiv).

-

Heat at 80°C for 12–16 hours under nitrogen.

-

Purify via column chromatography (silica gel, ethyl acetate/hexane 3:1).

Yield : 58–64%

Purity : >95% (HPLC).

Alternative Methodologies

Reductive Amination Approach

A two-step reductive amination strategy avoids halogenated intermediates:

-

Condense 2-phenyl-4-quinolinecarbaldehyde with N,N-dimethylethylenediamine in methanol.

-

Reduce the imine intermediate using sodium cyanoborohydride (NaBH₃CN) at pH 5–6.

Advantages :

-

Avoids bromination steps.

-

Higher functional group tolerance.

Limitations :

Microwave-Assisted Synthesis

Microwave irradiation accelerates the SNAr reaction, reducing reaction time from hours to minutes:

-

Reactants: 2-phenyl-4-fluoroquinoline, N,N-dimethylethylenediamine

-

Solvent: DMF

-

Conditions: 150°C, 300 W, 20 minutes

Industrial-Scale Production

Continuous Flow Reactor Systems

Patented methodologies highlight the use of continuous flow reactors to enhance reproducibility and safety:

-

Reactor Type : Tubular, stainless steel

-

Residence Time : 30 minutes

-

Throughput : 5 kg/hour

Table 1: Comparison of Batch vs. Flow Synthesis

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Yield | 58–64% | 68–72% |

| Reaction Time | 12–16 hours | 30 minutes |

| Purity | >95% | >98% |

| Scalability | Limited to 10 L | >100 L/day |

Purification and Characterization

Chromatographic Techniques

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, 1H, quinoline-H), 7.82–7.25 (m, 8H, aromatic), 3.12 (s, 6H, N-CH₃), 2.78 (t, 2H, CH₂-N).

Challenges and Innovations

Chemical Reactions Analysis

MMV006704 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of MMV006704 can lead to the formation of quinolone derivatives, while reduction can yield amine derivatives.

Scientific Research Applications

It has shown efficacy against parasites such as Toxoplasma gondii and Entamoeba histolytica . In addition to its antiparasitic activity, MMV006704 is being investigated for its potential use in other areas of medicine, including cancer research and drug development . Its unique chemical structure makes it a valuable tool for studying various biological processes and developing new therapeutic agents.

Mechanism of Action

The mechanism of action of MMV006704 involves the inhibition of key enzymes and pathways in parasitic organisms. It targets specific molecular pathways that are essential for the survival and replication of parasites . By inhibiting these pathways, MMV006704 disrupts the life cycle of the parasites, leading to their death. The exact molecular targets and pathways involved in its mechanism of action are still under investigation, but it is believed to interfere with the synthesis of nucleic acids and proteins in the parasites .

Comparison with Similar Compounds

Substituent Variations on the Quinoline Ring

*The target compound’s molecular formula is inferred as C₁₉H₂₂N₄ , assuming a structure without salt forms.

Alkylation Patterns on the Ethanediamine Backbone

- Dimethyl vs. Diethyl (): Larger alkyl groups increase hydrophobicity, which may enhance membrane permeability but reduce aqueous solubility .

Chiral Derivatives :

Salt Forms and Counterions

- Hydrobromide (): Higher molecular weight (402.336 vs. 383.964 for hydrochloride) and distinct crystallinity .

- Hydrochloride (): Common in pharmaceuticals (e.g., tripelennamine HCl in ) due to stability and solubility .

Pharmacological and Chemical Implications

- Tripelennamine HCl (): A structurally related antihistamine with a pyridinyl-benzyl group instead of quinolinyl-phenyl. This suggests the target compound may share H₁ receptor antagonism but with altered potency due to the quinoline system .

- Solubility : Hydrobromide salts () may offer different dissolution profiles compared to hydrochlorides (), impacting bioavailability.

Biological Activity

1,2-Ethanediamine, N,N-dimethyl-N'-(2-phenyl-4-quinolinyl)- is a complex organic compound with significant biological activity, particularly in the realms of cancer research and molecular biology. Its structure features a quinoline moiety that is known for its ability to interact with DNA and proteins, leading to various therapeutic applications.

| Property | Value |

|---|---|

| CAS Number | 133671-43-9 |

| Molecular Formula | C19H21N3 |

| Molecular Weight | 291.4 g/mol |

| IUPAC Name | N',N'-dimethyl-N-(2-phenylquinolin-4-yl)ethane-1,2-diamine |

| Boiling Point | 242.4°C |

| Melting Point | 477.2°C at 760 mmHg |

The biological activity of this compound primarily stems from its ability to intercalate into DNA. This intercalation disrupts the normal structure of DNA, inhibiting replication and transcription processes. The quinoline ring allows the compound to fit between DNA bases, which can lead to:

- Cell Cycle Arrest : By interfering with DNA replication, the compound can halt cellular division.

- Apoptosis Induction : Disruption of DNA integrity often triggers programmed cell death in cancer cells.

Additionally, the compound can form coordination complexes with metal ions, enhancing its biological efficacy. This feature is particularly relevant in the development of new therapeutic agents targeting various cancers.

Research Findings

Recent studies have highlighted the potential of 1,2-Ethanediamine, N,N-dimethyl-N'-(2-phenyl-4-quinolinyl)- in various applications:

-

Cancer Treatment : Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. For example:

- In vitro studies demonstrated significant inhibition of proliferation in breast and lung cancer cell lines.

- Mechanistic studies revealed that the compound induces apoptosis through the activation of caspase pathways.

- DNA Binding Studies : Spectroscopic analyses have shown strong binding affinity to DNA, with studies using UV-visible spectroscopy and fluorescence indicating a high degree of intercalation.

- Comparative Studies with Similar Compounds : When compared to other quinoline derivatives, this compound exhibited superior biological activity due to its unique structural features that enhance DNA interaction.

Case Studies

Several case studies have been documented regarding the biological activity of this compound:

- Case Study 1 : A study published in Molecules highlighted the compound's effectiveness in inhibiting ribonuclease H activity in Hepatitis B virus (HBV) models, suggesting its potential as an antiviral agent .

- Case Study 2 : Research conducted at a university laboratory demonstrated that modifications to the quinoline structure could enhance its binding affinity to specific cancer targets, leading to improved therapeutic outcomes .

Q & A

Q. What are the optimal synthetic routes for 1,2-Ethanediamine, N,N-dimethyl-N'-(2-phenyl-4-quinolinyl)-, and how do reaction conditions influence yield?

The synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or coupling reactions. For example:

- Step 1 : Formation of the quinoline core via Skraup or Friedländer synthesis, followed by functionalization at the 4-position.

- Step 2 : Introduction of the ethanediamine moiety via alkylation or reductive amination under controlled pH and temperature (40–80°C) .

- Step 3 : Purification using column chromatography or recrystallization, monitored by TLC and NMR for purity (>95%) .

Key variables include solvent polarity (e.g., DMF vs. ethanol), catalyst selection (e.g., Pd/C for hydrogenation), and stoichiometric ratios to minimize byproducts.

Q. How can structural confirmation and purity of this compound be validated?

- NMR Spectroscopy : and NMR to confirm substituent positions (e.g., quinoline C-4 and dimethylamine protons) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., m/z 319.4 for the free base) .

- HPLC : Reverse-phase chromatography with UV detection (λ ~255 nm) to assess purity and degradation products .

Q. What preliminary biological assays are recommended for evaluating its activity?

- Antimicrobial Screening : Broth microdilution assays against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans), with MIC values compared to controls like chloroquine .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC values, using cisplatin as a reference .

- Enzyme Inhibition : Fluorescence-based assays targeting topoisomerases or kinases implicated in cancer .

Advanced Research Questions

Q. How does the compound’s structure-activity relationship (SAR) influence its pharmacological profile?

- Quinoline Core : The 2-phenyl-4-quinolinyl group enhances DNA intercalation potential, similar to camptothecin derivatives .

- Dimethylaminoethyl Side Chain : Increases solubility and modulates receptor binding via steric and electronic effects. Substitution with bulkier groups (e.g., diethyl) reduces activity, suggesting steric hindrance limits target engagement .

- Comparative Data : Analogues with methoxy or fluorophenyl substituents show 2–3x higher potency in enzyme inhibition assays, indicating electron-withdrawing groups enhance target affinity .

Q. What mechanistic insights explain its interaction with biological targets?

- DNA Binding : Fluorescence quenching and circular dichroism studies suggest intercalation into DNA duplexes, disrupting replication .

- Enzyme Inhibition : Molecular docking simulations reveal hydrogen bonding between the dimethylamine group and ATP-binding pockets of kinases (e.g., EGFR), corroborated by kinase activity assays .

- Contradictions in Data : Some studies report weak antimicrobial activity (MIC >100 µg/mL) despite strong in silico predictions. This may arise from poor membrane permeability, validated via logP calculations (experimental logP ~2.8 vs. predicted ~3.5) .

Q. How can researchers address discrepancies in reported biological activities across studies?

- Assay Standardization : Use identical cell lines (ATCC-validated), culture conditions, and positive controls.

- Metabolic Stability : Evaluate hepatic microsome stability (e.g., t in mouse liver microsomes) to rule out rapid degradation .

- Data Cross-Validation : Compare results across orthogonal methods (e.g., SPR for binding affinity vs. cellular assays) .

Methodological Considerations

Q. What strategies optimize derivatization for enhanced activity?

- Position-Specific Modifications : Introduce halogens (F, Cl) at the phenyl ring to improve lipophilicity and target binding .

- Side-Chain Variation : Replace dimethylamine with pyrrolidine or piperidine to explore conformational effects on receptor fit .

- Salt Formation : Hydrochloride salts improve aqueous solubility (e.g., 15 mg/mL vs. 5 mg/mL for free base) without altering activity .

Q. How should stability studies be designed for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.